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Compound of Interest

Compound Name: J 113863

CAS No.: 301648-08-8

Cat. No.: B611540

Get Quote

Technical Support Center: J-113863
Guide Objective: This technical support guide is designed for researchers, scientists, and drug

development professionals utilizing the CCR1 antagonist, J-113863. As a Senior Application

Scientist, my goal is to provide you with a comprehensive resource to anticipate, troubleshoot,

and validate the specificity of your experiments, ensuring the integrity and accuracy of your

findings by addressing the potential for off-target effects.

Frequently Asked Questions (FAQs) &
Troubleshooting
This section addresses common questions and experimental challenges encountered when

working with J-113863. The format is designed to provide not just answers, but the underlying

rationale to empower your experimental design.

Part 1: Foundational Knowledge & Critical Distinctions
Question 1: What is the primary molecular target and mechanism of action for J-113863?
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J-113863 is a potent, non-peptidyl small molecule antagonist of the C-C chemokine receptor 1

(CCR1).[1][2] Its primary mechanism involves binding to CCR1, a G-protein coupled receptor

(GPCR), thereby preventing the binding of its endogenous chemokine ligands such as MIP-1α

(CCL3) and RANTES (CCL5).[1] This blockade inhibits the downstream signaling cascades

that lead to the chemotaxis and activation of immune cells like T-lymphocytes and

macrophages, making it a valuable tool for studying inflammation in diseases such as

rheumatoid arthritis and multiple sclerosis.[1][3][4]

Question 2: I am using a mouse model and my results are not what I expected. Could J-

113863 have significant off-target activity that is species-dependent?

This is a critical and insightful question. The answer is yes, and it highlights a crucial aspect of

this compound's pharmacology. While J-113863 is a potent antagonist of both human and

mouse CCR1, its selectivity profile against other chemokine receptors differs significantly

between species.

Specifically, J-113863 also potently antagonizes human CCR3 with an IC50 value comparable

to its affinity for human CCR1. However, it shows very poor affinity for mouse CCR3.[2] This

discrepancy is a classic pitfall. If your research hypothesis involves a pathway where CCR3

plays a role, using J-113863 in a human cell-based system could produce confounding results

due to dual CCR1/CCR3 antagonism. Conversely, in a mouse model, the effects are much

more likely to be specific to CCR1 blockade.[2]

Data Summary: Species-Dependent Selectivity of J-113863

Receptor Target Species
Binding Affinity
(IC50)

Reference

CCR1 Human 0.9 nM [2]

CCR1 Mouse 5.8 nM [2]

CCR3 Human 0.58 nM [2]

| CCR3 | Mouse | 460 nM |[2] |
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Expert Recommendation: Always validate unexpected findings in a mouse model by using a

secondary tool compound with a different chemical scaffold or by using genetic knockout

models (e.g., CCR1-/- mice) to confirm that the observed phenotype is indeed CCR1-

dependent.

Question 3: I've seen literature mentioning a "J-113397." Is this related to J-113863?

This is a common point of confusion due to the similar nomenclature. J-113863 and J-113397

are completely different compounds with distinct primary targets.

J-113863 is a CCR1 antagonist.[2]

J-113397 is a widely used antagonist for the Nociceptin/Orphanin FQ peptide (NOP)

receptor, another GPCR involved in pain modulation.[5][6][7]

Mistaking one for the other will lead to fundamentally flawed experimental design and

interpretation. Always double-check the CAS number and full chemical name of the compound

you are ordering and using.

Part 2: Designing Robust Off-Target Validation Studies
Question 4: How can I design an experiment to proactively screen for potential off-target effects

of my J-113863 batch?

A multi-tiered approach is the gold standard for validating compound specificity. Relying on a

single method is insufficient. A robust strategy combines broad screening with targeted

functional validation.[8][9]
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Phase 1: Broad Screening

Phase 2: Functional Validation

Phase 3: On-Target Confirmation

Obtain J-113863
(Verify Purity/Identity)

Commercial GPCR Panel Screening
(e.g., Eurofins SafetyScreen, CEREP Panel)

Binding Assays vs. >100 Targets

Submit

Analyze Data:
Identify any receptor with

significant binding (<1 µM affinity)

Results

Select 'Hit' Receptors
from Screening Panel

Prioritize Hits

Source/Develop Cell Lines
Expressing 'Hit' Receptors

For each hit

Perform Functional Assays
(e.g., Calcium Flux, cAMP, Chemotaxis)

Determine Functional Potency (IC50/EC50)
Does J-113863 act as an

antagonist, agonist, or modulator?

Primary Experimental System
(e.g., primary immune cells, in vivo model)

Inform In Vivo Dose

Introduce Secondary Antagonist
(Different scaffold, CCR1-specific)

Compare Phenotypes:
J-113863 vs. Secondary Antagonist

Conclusion:
Phenotypes match -> High confidence in on-target effect

Phenotypes differ -> Suspect off-target contribution

Click to download full resolution via product page

Caption: Workflow for Systematic Off-Target Validation.
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Question 5: What is the conceptual difference between a binding assay and a functional assay,

and why do I need both?

Understanding this distinction is key to interpreting screening results.

Binding Assays: These assays, typically using radioligands or fluorescent ligands, measure

the ability of your compound (J-113863) to physically displace a known ligand from the

receptor.[10] They answer the question: "Does my compound bind?" They provide an affinity

value (Ki or IC50) but tell you nothing about the functional consequence of that binding.

Functional Assays: These assays measure the downstream cellular response following

receptor activation (or inhibition).[8] Examples include measuring changes in second

messengers like cyclic AMP (cAMP) for Gs/Gi-coupled receptors or intracellular calcium flux

for Gq-coupled receptors.[8][11] They answer the question: "What does my compound do

when it binds?" A compound could be an agonist (activator), antagonist (inhibitor), or an

allosteric modulator.[12]

You need both because a compound can bind to a receptor without eliciting a functional

response (silent binding), or it could have a very different functional potency than its binding

affinity would suggest. A comprehensive profile requires knowing both where it binds and what

it does.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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